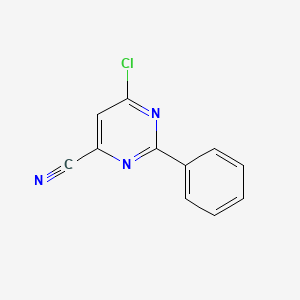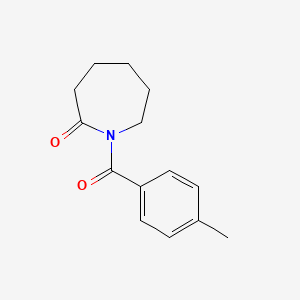
1-(4-Methylbenzoyl)azepan-2-one
Vue d'ensemble
Description
“1-(4-Methylbenzoyl)azepan-2-one” is a chemical compound with a molecular weight of 231.29 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(4-methylbenzoyl)-2-azepanone . The InChI code for this compound is 1S/C14H17NO2/c1-11-6-8-12(9-7-11)14(17)15-10-4-2-3-5-13(15)16/h6-9H,2-5,10H2,1H3 .Physical And Chemical Properties Analysis
“1-(4-Methylbenzoyl)azepan-2-one” is a solid substance . The molecular formula of this compound is C14H17NO2 . Unfortunately, the boiling point and other physical properties were not available in the search results.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis and Characterization : The compound 1-(4-Methylbenzoyl)azepan-2-one has been utilized in the synthesis of various chemical structures. For instance, it has been involved in the formation of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, characterized through techniques like FT-IR, Raman, NMR, and mass spectrometry, and further analyzed using X-ray crystal diffraction and Hirshfeld surface analysis (Qiao et al., 2017).
Crystal Structure Analysis : The compound has also been included in studies analyzing the crystal structure of related molecules, like 5-methyl-5H-dibenzo[b,f]azepine and 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine. These studies focus on understanding the conformational properties of these molecules and their intermolecular interactions (Shankar et al., 2014).
Electrochemical Applications : The compound has been utilized in electrochemical studies, such as in the one-pot concomitant electrochemical reduction of phenanthrenequinones and arenediazonium salts, leading to the formation of various organic compounds (Batanero et al., 2013).
Applications in Polymer Synthesis and Catalysis
Polymer Synthesis : In the field of polymer chemistry, 1-(4-Methylbenzoyl)azepan-2-one has been used in the synthesis of spirocyclic parabanic acid derivatives for applications like polymerizing anhydride-cured epoxide resins. This demonstrates its utility as a thermally latent, protected N-heterocyclic carbene in polymerization processes (Altmann et al., 2020).
Catalysis in Organic Synthesis : The compound has been involved in catalyzed reactions for the synthesis of diverse organic compounds. For example, it's been used in regio- and enantioselective formal annulation reactions between enals and in situ formed azoalkenes, leading to the synthesis of 1,2-diazepine and pyrazole derivatives (Guo et al., 2014).
Drug Development and Material Science
Drug Development : In pharmacology, derivatives of 1-(4-Methylbenzoyl)azepan-2-one have been synthesized and evaluated for potential medicinal applications, such as antihypertensive agents with antiplatelet aggregation activity. This illustrates its role in the development of novel pharmacological agents (Mizuno et al., 1999).
Material Science : It also finds application in material science, such as in the study of azepan-2-one rings in crystal structures, which are crucial for understanding molecular interactions and properties in various materials (Pradeep et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-methylbenzoyl)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-11-6-8-12(9-7-11)14(17)15-10-4-2-3-5-13(15)16/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYRKZNNJAVORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzoyl)azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



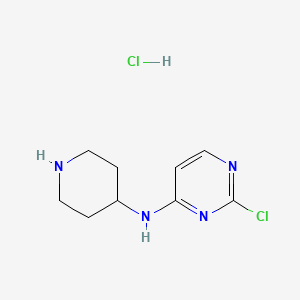
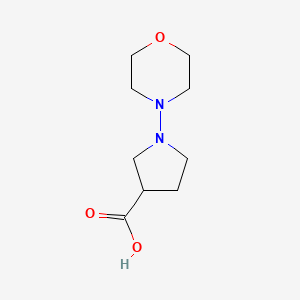
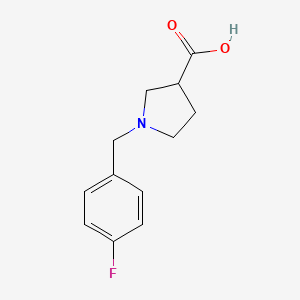
![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)
![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)
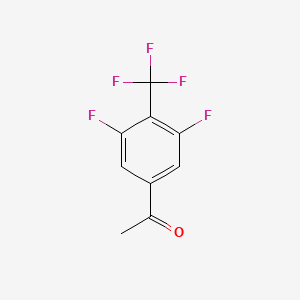
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)
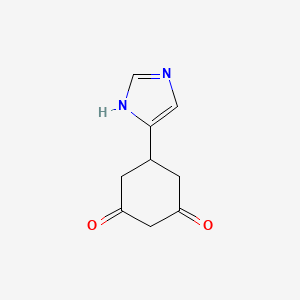
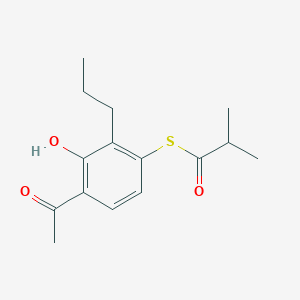
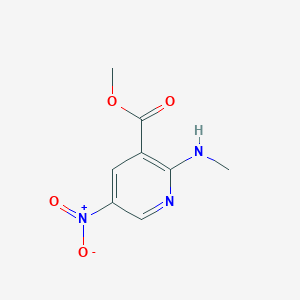
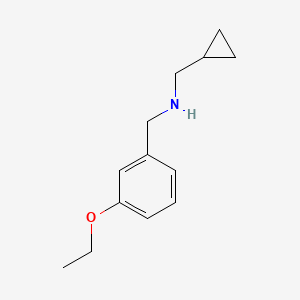
![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)
![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)
